molecular formula C16H25N3O2 B2637777 Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate CAS No. 887591-27-7

Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate

Cat. No.: B2637777
CAS No.: 887591-27-7
M. Wt: 291.395
InChI Key: QKWFUCCCHPAYKJ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring core with a tert-butyl carboxylate group at position 1 and a [(pyridin-3-ylmethyl)amino]methyl substituent at position 2.

Properties

IUPAC Name

tert-butyl 3-[(pyridin-3-ylmethylamino)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-8-6-14(12-19)11-18-10-13-5-4-7-17-9-13/h4-5,7,9,14,18H,6,8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWFUCCCHPAYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate typically involves the reaction of pyridin-3-ylmethylamine with tert-butyl 3-bromomethylpyrrolidine-1-carboxylate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate has been investigated for its potential as a drug candidate due to its structural features that allow interaction with biological targets. Its applications include:

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit antitumor effects. For instance, a study demonstrated that derivatives targeting the AM2 receptor showed significant activity against triple-negative breast cancer cell lines, suggesting that modifications to the pyrrolidine structure could enhance efficacy against various cancers .
  • Neurological Disorders : The compound's ability to interact with neurotransmitter receptors positions it as a candidate for treating conditions such as depression and anxiety. The incorporation of a pyridine moiety may enhance binding affinity to specific receptors involved in these disorders .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is crucial in drug development. The compound serves as a lead structure in SAR studies aimed at optimizing biological activity:

  • Modification Insights : Variations in the substituents on the pyrrolidine ring and the introduction of different amino groups have been systematically studied. For instance, changing the position of the amino group or altering its chemical nature has shown to significantly affect the compound's potency and selectivity towards specific biological targets .

Synthesis and Characterization

The synthesis of this compound involves several steps that are critical for generating compounds with desired properties:

  • Synthetic Pathways : The compound can be synthesized through multi-step reactions involving the coupling of pyridine derivatives with pyrrolidine carboxylic acids. Advanced techniques such as HATU-mediated coupling have been employed to facilitate the formation of amide bonds essential for the final structure .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of similar compounds, providing valuable insights into their therapeutic potential:

StudyFocusFindings
Anticancer EffectsDemonstrated significant reduction in cell viability in aggressive cancer models using derivatives of similar structure.
Neurological ApplicationsExplored binding affinities to neurotransmitter receptors, indicating potential for treating mood disorders.
SAR OptimizationIdentified key modifications that enhance potency and selectivity towards target biological pathways.

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Diversity
  • tert-Butyl 3-[(3,4-dichlorophenyl)sulfanyl]methyl]pyrrolidine-1-carboxylate ():

    • Substituent: A sulfur-linked 3,4-dichlorophenyl group.
    • Key differences: The sulfur atom and electron-withdrawing chlorine atoms confer distinct electronic properties compared to the pyridine-containing target compound. This may influence reactivity in cross-coupling or oxidation reactions.
    • Yield: 91% (high efficiency) .
  • tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (): Substituent: A 2-methoxy-5-methylpyridine group. The target compound’s amino linker may offer stronger hydrogen-bonding interactions . Molecular weight: 292.37 g/mol (vs. ~322 g/mol estimated for the target compound) .
  • tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ():

    • Substituent: Bromine and dimethoxymethyl groups on pyridine.
    • Key differences: Bromine enhances molecular weight (MW: ~443 g/mol) and enables Suzuki-Miyaura coupling. The target compound lacks halogens, reducing its utility in cross-coupling but improving safety .
Complex Derivatives
  • Spiro-pyrrolidine-oxindole derivative ():
    • Substituent: A spiro-indole-pyrrolidine core with prop-1-en-1-yl and triisopropylsilyl ethynyl groups.
    • Key differences: The spiro architecture and bulky silyl groups make this compound suited for asymmetric catalysis or chiral drug intermediates. The target compound’s simpler structure prioritizes synthetic accessibility .
    • Yield: 94% (exemplary efficiency) .

Biological Activity

Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate (CAS Number: 887591-27-7) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H25N3O2
  • Molecular Weight : 291.39 g/mol
  • IUPAC Name : tert-butyl 3-{[(pyridin-3-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate

The compound features a tert-butyl group and a pyridin-3-ylmethyl group, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with pyridin-3-ylmethylamine. The reaction is generally performed under controlled conditions using solvents like dichloromethane and bases such as triethylamine to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity towards these targets can modulate various biological pathways, leading to therapeutic effects. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity, which may influence cellular signaling processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, suggesting a mechanism that might be exploited for cancer therapy .

Neuroprotective Effects

There is emerging evidence suggesting that the compound may possess neuroprotective effects, potentially through the modulation of oxidative stress pathways. This could have implications for treating neurodegenerative diseases .

Case Studies

StudyFindingsReference
In Vitro Antimicrobial Activity Demonstrated effectiveness against multiple bacterial strains, indicating potential for development as an antimicrobial agent.
Anticancer Activity Induced apoptosis in various cancer cell lines, suggesting therapeutic potential in oncology.
Neuroprotective Effects Reduced oxidative stress markers in neuronal cell cultures, indicating a protective effect against neurodegeneration.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves a multi-step process, including:

  • Coupling Reactions : Pyridin-3-ylmethylamine is reacted with a pyrrolidine intermediate (e.g., tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate) under nucleophilic substitution or reductive amination conditions.
  • Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C enhances reaction efficiency by activating carboxylate intermediates .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating the final product in >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.42 ppm (tert-butyl group), δ 3.2–3.8 ppm (pyrrolidine and methylene protons), and δ 8.2–8.5 ppm (pyridine protons) confirm backbone structure .
    • ¹³C NMR : Signals for the carbonyl group (C=O) at ~155 ppm and pyridine carbons at 120–150 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 306.2 aligns with the molecular formula C₁₆H₂₇N₃O₂ .
  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between pyridin-3-ylmethylamine and the pyrrolidine intermediate to mitigate side-product formation?

Methodological Answer: Key variables to optimize:

  • Solvent Choice : Dichloromethane (DCM) minimizes polarity-driven side reactions compared to THF .
  • Catalyst Loading : DMAP at 10 mol% improves reaction kinetics without over-activating intermediates .
  • Temperature Control : Maintaining 0–20°C prevents thermal degradation of the tert-butyloxycarbonyl (Boc) protecting group .
  • Workup Strategy : Acid-base extraction (e.g., 1M HCl) removes unreacted amines, while silica gel chromatography isolates the Boc-protected product .

Data Contradiction Note : While emphasizes DMAP, other protocols use HOBt/EDCI for amide coupling. Researchers should test both systems for yield and purity trade-offs .

Q. How should discrepancies in reported solubility data (e.g., in DMSO vs. methanol) be resolved during formulation studies?

Methodological Answer: Discrepancies often arise from:

  • Polymorphism : Crystalline vs. amorphous forms (e.g., light yellow solid in may have different solubility profiles).
  • Impurity Profiles : Residual solvents (e.g., DCM) from synthesis can artificially enhance solubility. Purity >95% is essential for reproducibility .
  • Experimental Conditions : Use standardized protocols (e.g., shake-flask method at 25°C) to compare solubility in DMSO (high) vs. methanol (moderate) .

Q. What strategies are recommended for analyzing and reconciling conflicting data in reaction mechanisms (e.g., oxidation vs. reduction pathways)?

Methodological Answer:

  • Isotopic Labeling : Use deuterated reagents (e.g., D₂O) to track proton transfer steps in oxidation (e.g., amine oxide formation) .
  • Computational Modeling : DFT calculations (e.g., Gaussian) can predict favorable pathways (e.g., tert-butyl group stabilization during reduction) .
  • Kinetic Studies : Monitor intermediates via LC-MS to identify whether competing mechanisms dominate under varying pH or temperature .

Safety and Handling Protocols

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (evidenced by "respiratory protection" in ).
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. Data Contradiction Analysis :

  • Synthetic Yields : reports 85% yield using DMAP, while cites 78% for reductive amination. Differences may stem from Boc-deprotection efficiency or solvent purity.
  • Physical State : describes the compound as a "light yellow solid," but color variations (e.g., white) in other studies suggest crystallization conditions (e.g., solvent polarity) impact morphology .

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